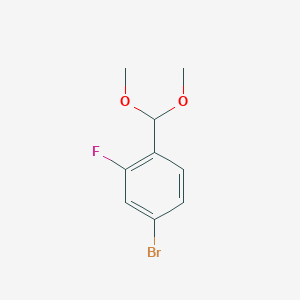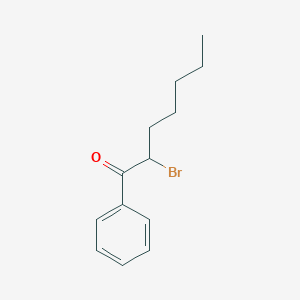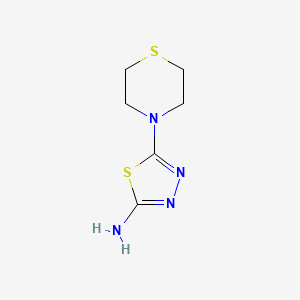![molecular formula C13H14Cl2O B1369963 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone](/img/structure/B1369963.png)
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone is an organic compound with a molecular formula of C13H14Cl2O It is characterized by the presence of a cyclopentyl ring attached to a 3,4-dichlorophenyl group and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzene and cyclopentanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: Halogen substitution reactions can occur on the dichlorophenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine.
Wissenschaftliche Forschungsanwendungen
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethanone can be compared with other similar compounds, such as:
1-[1-(3,4-Dichlorophenyl)cyclopentyl]ethan-1-amine: This compound contains an amine group instead of an ethanone moiety.
1-Cyclopentyl-3-(2,6-dichlorophenyl)urea: This compound features a urea group and has different chemical properties and applications.
1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-one: This compound has a phenyl group attached to the ethanone moiety, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C13H14Cl2O |
|---|---|
Molekulargewicht |
257.15 g/mol |
IUPAC-Name |
1-[1-(3,4-dichlorophenyl)cyclopentyl]ethanone |
InChI |
InChI=1S/C13H14Cl2O/c1-9(16)13(6-2-3-7-13)10-4-5-11(14)12(15)8-10/h4-5,8H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
YNQPKAQOSTXSBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCCC1)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)







![[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B1369901.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1369909.png)



